molecular formula C11H10ClF3O B14044366 1-(3-(Chloromethyl)-4-(trifluoromethyl)phenyl)propan-1-one

1-(3-(Chloromethyl)-4-(trifluoromethyl)phenyl)propan-1-one

Cat. No.: B14044366
M. Wt: 250.64 g/mol
InChI Key: NBFAYLGBBAIFJC-UHFFFAOYSA-N
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Description

1-(3-(Chloromethyl)-4-(trifluoromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C11H10ClF3O. This compound is characterized by the presence of a chloromethyl group and a trifluoromethyl group attached to a phenyl ring, along with a propanone moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Chloromethyl)-4-(trifluoromethyl)phenyl)propan-1-one typically involves the reaction of 3-(chloromethyl)-4-(trifluoromethyl)benzaldehyde with a suitable reagent to introduce the propanone group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Chloromethyl)-4-(trifluoromethyl)phenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-(Chloromethyl)-4-(trifluoromethyl)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-(Chloromethyl)-4-(trifluoromethyl)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The chloromethyl and trifluoromethyl groups play a crucial role in determining its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(Chloromethyl)-5-(trifluoromethyl)phenyl)propan-1-one
  • 1-(3-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one

Uniqueness

1-(3-(Chloromethyl)-4-(trifluoromethyl)phenyl)propan-1-one is unique due to the specific positioning of the chloromethyl and trifluoromethyl groups on the phenyl ring. This arrangement influences its chemical reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different physical and chemical properties, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C11H10ClF3O

Molecular Weight

250.64 g/mol

IUPAC Name

1-[3-(chloromethyl)-4-(trifluoromethyl)phenyl]propan-1-one

InChI

InChI=1S/C11H10ClF3O/c1-2-10(16)7-3-4-9(11(13,14)15)8(5-7)6-12/h3-5H,2,6H2,1H3

InChI Key

NBFAYLGBBAIFJC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)C(F)(F)F)CCl

Origin of Product

United States

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